molecular formula C3H5Cl B7767540 1-Chloro-1-propene CAS No. 36472-34-1

1-Chloro-1-propene

Cat. No.: B7767540
CAS No.: 36472-34-1
M. Wt: 76.52 g/mol
InChI Key: OWXJKYNZGFSVRC-NSCUHMNNSA-N
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Description

C₃H₅Cl . It is a colorless gas that is used in the synthesis of various organic compounds. This compound is a key intermediate in the production of materials such as pharmaceuticals, agrochemicals, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1-propene can be synthesized through the chlorination of propene. The reaction typically involves the addition of chlorine to propene in the presence of a catalyst, such as ferric chloride, under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of propene using chlorine gas. The reaction is carried out in a continuous flow reactor, where propene and chlorine are mixed in stoichiometric amounts. The reaction is exothermic and requires careful control of temperature to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-propene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-1-propene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-1-propene involves its reactivity as an electrophile due to the presence of the chlorine atom. The compound can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-1-propene is unique due to its unsaturation, which makes it more reactive compared to its saturated analogs. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(E)-1-chloroprop-1-ene
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InChI

InChI=1S/C3H5Cl/c1-2-3-4/h2-3H,1H3/b3-2+
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InChI Key

OWXJKYNZGFSVRC-NSCUHMNNSA-N
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Canonical SMILES

CC=CCl
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Isomeric SMILES

C/C=C/Cl
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Molecular Formula

C3H5Cl
Record name 1-CHLOROPROPYLENE
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DSSTOX Substance ID

DTXSID301015726
Record name trans-1-Chloropropene
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Molecular Weight

76.52 g/mol
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Physical Description

1-chloropropylene is a colorless liquid with disagreeable odor., Colorless liquid with a disagreeable odor; [CAMEO]
Record name 1-CHLOROPROPYLENE
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Boiling Point

35-36 °C
Record name 1-CHLORO-1-PROPENE
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Flash Point

less than 21 °F (NFPA, 2010), Flash point > -6 °C, greater than 21 °F (greater than -6 °C) (Closed cup)
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Solubility

Sol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/, Insol in water /cis and trans isomers/
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Density

0.9 (WATER= 1)
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Vapor Pressure

507.0 [mmHg], 507 mm Hg at 25 °C
Record name 1-Chloro-1-propene
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Mechanism of Action

The transforming ability of six epoxides of structurally related chloroalkenes was /examined/ with a quantitative Syrian hamster embryo cell model. The epoxides used were cis-l-chloropropene oxide (c-CPO), trans-l-chloropropene oxide (t-CPO), cis-1,3-dichloropropene oxide, trans-1,3-dichloropropene oxide, trichloroethylene oxide (TCEO), and tetrachloroethylene oxide (PCEO). All six epoxides induced morphologic transformation of Syrian hamster embryo cells and caused cell lethality as reflected in the reduced cloning efficiency; in all instances, transformation was observed with less than 25% toxicity. The potency of the various epoxides was influenced by the difference in stability of the compounds. The results with c-CPO, t-CPO, TCEO, and PCEO were consistent with a linear dose response. The transformation results reflect the carcinogenicity of the parental chloroalkenes tested thus far. Furthermore, if the epoxides are metabolic intermediates of the chloropropene parent chloropropenes the epoxides are probably proximate carcinogens. /Chloropropene epoxides/, Six epoxides of structurally related chloroalkenes were /evaluated/ for their carcinogenicity by chronic testing in female ICR/Ha Swiss mice, 30/group. Repeated skin application three times weekly or sc injection once weekly were used for the life spans of the mice. The epoxides were: cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1,3-dichloropropene oxide, trans-1,3-dichloropropene oxide, trichloroethylene oxide (TCEO), and tetrachloroethylene oxide (PCEO). In mouse skin, cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1-,3-dichloropropene oxide, and trans-1,3-dichloropropene oxide induced statistically significant incidences of squamous carcinomas of the skin; TCEO did not cause any skin tumors; and PCEO resulted in three mice with benign skin tumors and one with a squamous carcinoma of the skin. Repeated sc injection of the four propene oxides induced statistically significant incidences of local tumors, mostly fibrosarcomas. This was not the case with TCEO and PCEO. The data are consistent with the carcinogenicity findings on the parent chloropropenes and suggest that the epoxides function as their activated carcinogenic intermediates. The essentially negative findings with TCEO and PCEO suggest further studies on the carcinogenicity of trichloroethylene and tetrachloroethylene.
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Color/Form

Liquid /cis and trans isomers/

CAS No.

590-21-6, 16136-85-9, 36472-34-1
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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